3-(Benzyloxy)-4-methoxyphenol
Overview
Description
3-(Benzyloxy)-4-methoxyphenol is an organic compound characterized by a benzene ring substituted with a benzyloxy group at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzyloxy group can be reduced to yield the corresponding phenol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinones.
Reduction: 4-methoxyphenol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-(Benzyloxy)-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-methoxyphenol involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The compound may also inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
4-Methoxyphenol: Lacks the benzyloxy group, making it less hydrophobic.
3-Benzyloxyphenol: Lacks the methoxy group, affecting its reactivity and solubility.
4-Benzyloxy-3-methylphenol: Contains a methyl group instead of a methoxy group, altering its chemical properties.
Uniqueness: 3-(Benzyloxy)-4-methoxyphenol is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and physical properties
Biological Activity
3-(Benzyloxy)-4-methoxyphenol, also known as a derivative of phenolic compounds, has gained attention in recent years for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. This article reviews the current understanding of the biological activity of this compound, supported by diverse research findings and data.
- Molecular Formula : C16H18O3
- Molecular Weight : Approximately 270.31 g/mol
- Structure : The compound consists of a methoxy group and a benzyloxy group attached to a phenolic ring, which is significant for its biological interactions.
Antioxidant Activity
Research indicates that phenolic compounds, including this compound, exhibit strong antioxidant properties. The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals, which can prevent oxidative stress-related damage in cells.
- Study Findings : A study demonstrated that the compound showed significant radical scavenging activity in vitro, suggesting its potential use as an antioxidant agent in food and pharmaceutical applications .
Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been explored through various assays. Inflammatory markers such as TNF-α and IL-6 are often measured to assess the compound's efficacy.
- Research Insight : In cellular models, treatment with this compound reduced the expression levels of pro-inflammatory cytokines, indicating its potential role in managing inflammatory diseases .
Anticancer Properties
The anticancer potential of this compound has been investigated in several cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis.
- Case Study : In a study involving breast cancer cell lines, the compound was shown to significantly decrease cell viability and promote apoptotic pathways. The IC50 value was determined to be around 25 µM after 48 hours of treatment .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
- Antioxidant Mechanism : The compound donates hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.
- Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, which is crucial in regulating inflammation and immune responses.
- Induction of Apoptosis : It appears to activate caspase-dependent pathways leading to programmed cell death in cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
2-(3-Benzyloxy-4-methoxyphenyl)ethylamine | C16H20N2O2 | Potential psychoactive properties |
4-Methoxyphenol | C8H10O2 | Antioxidant and antimicrobial |
3-Benzyloxyaniline | C13H13NO | Antioxidant and anti-inflammatory |
These comparisons highlight how structural variations can influence biological activity significantly.
Properties
IUPAC Name |
4-methoxy-3-phenylmethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYAGMJZETTWMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543105 | |
Record name | 3-(Benzyloxy)-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40914-19-0 | |
Record name | 3-(Benzyloxy)-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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